![molecular formula C19H31NO B14462752 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine CAS No. 67564-90-3](/img/structure/B14462752.png)
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine is a member of the morpholine class of compounds It is characterized by the presence of a tert-butylphenyl group attached to a methylpropyl chain, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine typically involves the alkylation of morpholine with a suitable alkylating agent. One common method is the reaction of morpholine with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine: A similar compound with an additional methyl group on the morpholine ring.
(2S,6R)-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine: A stereoisomer with specific spatial arrangement of atoms.
Uniqueness
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine is unique due to its specific substitution pattern and the presence of the tert-butylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
67564-90-3 |
|---|---|
Formule moléculaire |
C19H31NO |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2-methylmorpholine |
InChI |
InChI=1S/C19H31NO/c1-15(13-20-10-11-21-16(2)14-20)12-17-6-8-18(9-7-17)19(3,4)5/h6-9,15-16H,10-14H2,1-5H3 |
Clé InChI |
ZMSCVPJMMIEVQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


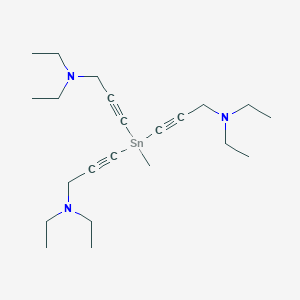
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
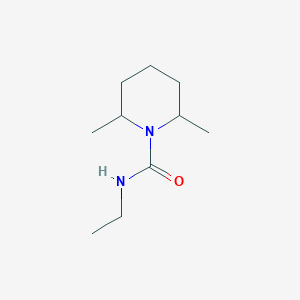
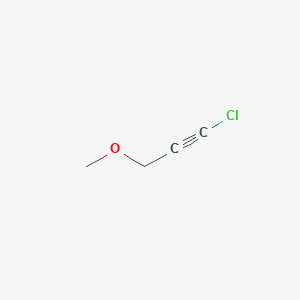
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
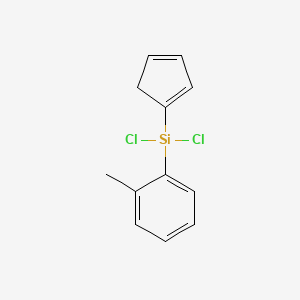

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
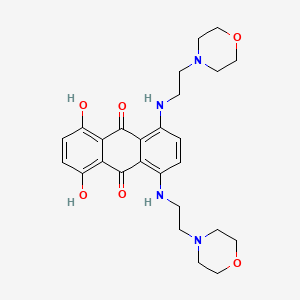
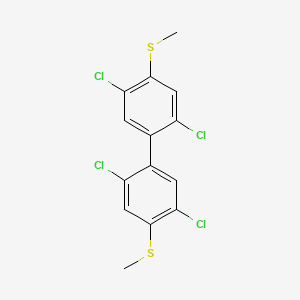
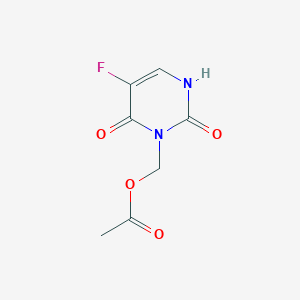

![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
